N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
Formation of the Aniline Derivative: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group
Boron Incorporation: The key step involves the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, strong bases (e.g., sodium hydride)
Coupling: Aryl or vinyl halides, palladium catalysts, bases (e.g., potassium carbonate)
Major Products
Reduction: N-Cyclohexyl-2-amino-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Substitution: Various alkoxy derivatives
Coupling: Biaryl or bialkyl derivatives
Scientific Research Applications
N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is largely dependent on its chemical structure:
Molecular Targets: The boron atom within the dioxaborolane ring can interact with various molecular targets, including enzymes and receptors, through coordination bonds.
Pathways Involved: The compound can participate in electron transfer reactions, influencing redox pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the nitro and propoxy groups.
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: Contains a carbonate ester group instead of the aniline derivative.
Uniqueness
N-Cyclohexyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group allows for reduction reactions, while the propoxy group provides additional sites for substitution. The dioxaborolane ring enables participation in cross-coupling reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N-cyclohexyl-2-nitro-5-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O5/c1-6-12-27-19-14-17(23-15-10-8-7-9-11-15)18(24(25)26)13-16(19)22-28-20(2,3)21(4,5)29-22/h13-15,23H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJFBRNZHLIJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCC)NC3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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